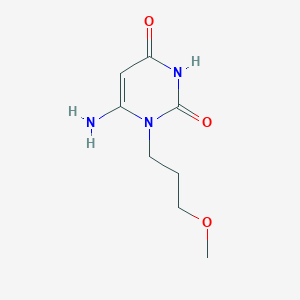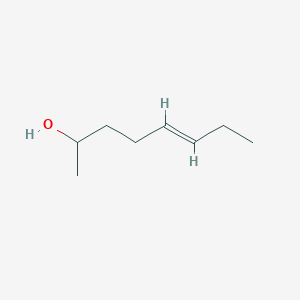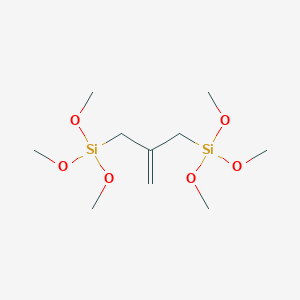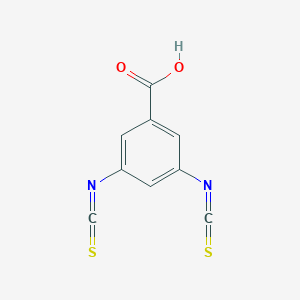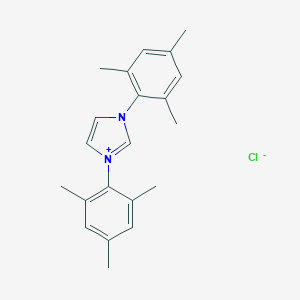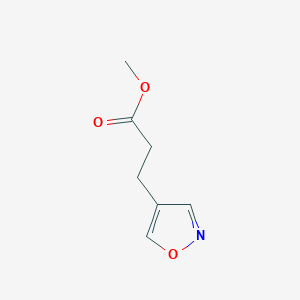
N-Methyl-4-(2-chloroacetamido)benzoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride to form 4-(2-chloroacetamido)benzoic acid. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction with chloroacetyl chloride.
Solvent: Anhydrous dichloromethane or chloroform.
Base: Potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product .
化学反应分析
Types of Reactions
N-Methyl-4-(2-chloroacetamido)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Various substituted benzoic acids.
Hydrolysis: 4-amino-N-methylbenzoic acid and chloroacetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
科学研究应用
N-Methyl-4-(2-chloroacetamido)benzoic acid is used in various scientific research applications, including:
Proteomics Research: As a reagent for labeling and identifying proteins.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used to study enzyme-substrate interactions and protein modifications.
作用机制
The mechanism of action of N-Methyl-4-(2-chloroacetamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can be studied to understand protein function and interactions .
相似化合物的比较
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: Lacks the N-methyl group, making it less hydrophobic.
N-Methyl-4-(2-bromoacetamido)benzoic acid: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity.
Uniqueness
N-Methyl-4-(2-chloroacetamido)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in research applications .
属性
IUPAC Name |
4-[(2-chloroacetyl)-methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSXGBJMRZJGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426627 | |
| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-44-8 | |
| Record name | N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
